

ACH-000143 not showing expected results in vivo

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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701

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Technical Support Center: ACH-000143

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected in vivo results with **ACH-000143**, a potent and orally active melatonin receptor (MT1/MT2) agonist.

Frequently Asked Questions (FAQs)

Q1: What is **ACH-000143** and what are its expected in vivo effects?

A1: **ACH-000143** is a potent and orally active agonist of the melatonin receptors MT1 and MT2. [1][2] In preclinical studies using high-fat diet-fed rats, two-month oral administration of **ACH-000143** has been shown to reduce body weight gain, liver triglycerides, and hepatic steatosis. [3][4][5][6] It has also been observed to significantly reduce plasma glucose levels.[1][2]

Q2: I am not observing the reported reduction in body weight or improvement in metabolic parameters. What are the common reasons for this discrepancy?

A2: Several factors could contribute to a lack of efficacy in your in vivo study. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the animal model. This guide will walk you through troubleshooting steps for each of these categories.

Q3: What are the recommended in vivo study parameters for **ACH-000143**?

A3: Published studies provide a starting point for experimental design. Key parameters from a successful study are summarized in the table below.

Parameter	Details	Reference
Animal Model	High-fat diet-induced obese rats	[3] [4]
Dosage	10 and 30 mg/kg	[1] [2]
Administration Route	Oral (p.o.), once daily	[1] [3]
Study Duration	Two months	[3] [5]
Vehicle	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1]

Q4: Are there any known toxicity or off-target effects of **ACH-000143**?

A4: Preclinical studies have shown that **ACH-000143** is devoid of hERG binding, genotoxicity, and behavioral alterations at doses up to 100 mg/kg administered orally.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Troubleshooting Guides

Issue 1: Suboptimal Compound Formulation and Administration

If **ACH-000143** is not showing the expected in vivo effects, the first area to investigate is the compound's formulation, stability, and administration.

Troubleshooting Steps:

- **Verify Compound Identity and Purity:** Ensure the **ACH-000143** you are using is of high purity and its identity has been confirmed. Impurities can interfere with its activity.
- **Assess Solubility and Stability:** **ACH-000143** may precipitate out of solution if not formulated correctly.

- Solubility Check: Visually inspect your dosing solution for any precipitation. If precipitation is observed, sonication or gentle heating may be required to redissolve the compound.^[1]
- Formulation Optimization: Consider using alternative, published vehicle formulations if you suspect poor solubility is an issue.^[1]
- Stability: Ensure the formulated compound is stable under your storage and handling conditions. Degradation of the compound will lead to a lower effective dose being administered.
- Confirm Accurate Dosing:
 - Dose Calculation: Double-check all dose calculations, including conversions from stock solutions.
 - Administration Technique: Ensure proper oral gavage technique to guarantee the full dose is administered to the animal.

Issue 2: Experimental Design and Animal Model Considerations

The design of your in vivo experiment and the choice of animal model are critical for observing the expected effects of **ACH-000143**.

Troubleshooting Steps:

- Animal Model Selection: The reported effects of **ACH-000143** on metabolic parameters were observed in a diet-induced obesity model.^{[3][4]} The metabolic state of the animals is crucial for observing the compound's effects.
 - Disease Induction: Confirm that your high-fat diet protocol has successfully induced the desired metabolic phenotype (e.g., significant weight gain, hyperglycemia, insulin resistance) before starting treatment with **ACH-000143**.
 - Strain Differences: Be aware that different rodent strains can have varying responses to diet-induced obesity and pharmacological interventions.

- **Acclimatization and Stress:** Ensure animals are properly acclimatized to the facility and handling procedures. High levels of stress can impact metabolic parameters and potentially mask the effects of the compound.
- **Study Duration:** The published positive results for **ACH-000143** were observed after a two-month treatment period.[3][5] Shorter studies may not be sufficient to observe significant changes in body weight and liver metabolism.
- **Inclusion of Controls:** Always include appropriate control groups:
 - **Vehicle Control:** To assess the effect of the vehicle alone.
 - **Positive Control:** A compound with a known effect on the target pathway can help validate the experimental model.

Issue 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Mismatch

A lack of in vivo efficacy can often be attributed to a disconnect between the concentration of the drug in the body and its effect on the target.

Troubleshooting Steps:

- **Assess Compound Exposure:** If possible, conduct a pilot pharmacokinetic (PK) study to measure the concentration of **ACH-000143** in the plasma of your animals after dosing. This will confirm if the compound is being absorbed and reaching systemic circulation at sufficient levels.
- **Target Engagement:** In the absence of direct PK data, consider measuring a downstream biomarker of melatonin receptor activation to confirm target engagement in your animals.
- **Metabolism and Clearance:** Be aware that species-specific differences in drug metabolism can lead to faster clearance of the compound in your animal model than in the one used in published studies. This would result in a lower overall exposure.

Experimental Protocols

Protocol 1: Preparation of **ACH-000143** Formulation for Oral Administration

This protocol is based on a published formulation for **ACH-000143**.^[1]

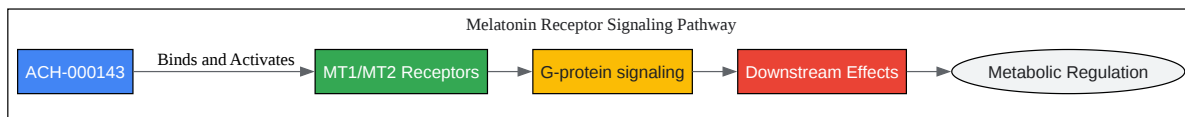
Materials:

- **ACH-000143** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure:

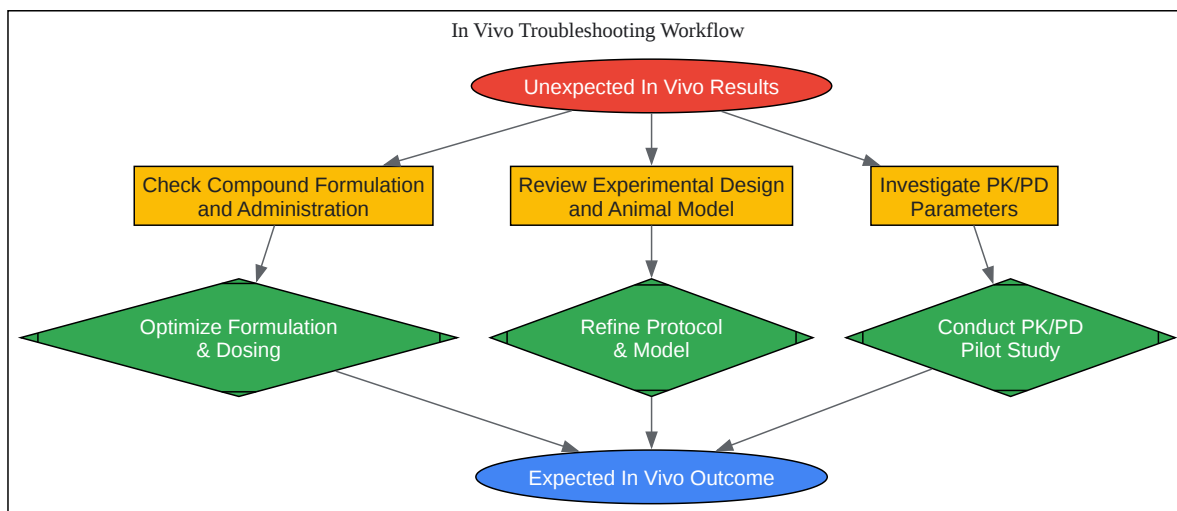
- Weigh the required amount of **ACH-000143**.
- Prepare the vehicle by mixing the solvents in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the **ACH-000143** powder to a small amount of DMSO and vortex to dissolve.
- Add the remaining solvents (PEG300, Tween-80, and Saline) to the DMSO/compound mixture in a stepwise manner, vortexing between each addition.
- If precipitation occurs, use gentle heating and/or sonication to aid dissolution.
- The final solution should be clear.

Visualizations



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Caption: Simplified signaling pathway of **ACH-000143**.



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Caption: Troubleshooting workflow for unexpected in vivo results.

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